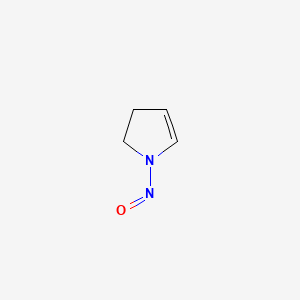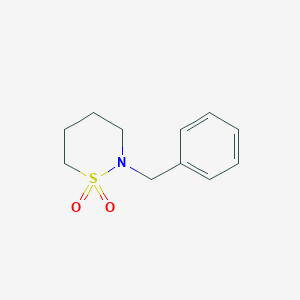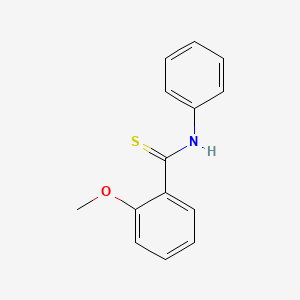![molecular formula C20H27IN2 B14680575 4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide CAS No. 37652-55-4](/img/structure/B14680575.png)
4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Phenylmethyl Groups: The phenylmethyl groups are introduced through a reaction with benzyl halides. This step involves the nucleophilic substitution of the halide by the piperazine nitrogen atoms.
Methylation: The final step involves the methylation of the piperazine nitrogen atoms using iodomethane. This reaction is typically carried out under basic conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl groups, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of partially or fully reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine: Similar structure but without the iodomethane component.
4-(2-Benzylbenzyl)-1-methylpiperazine: Another piperazine derivative with similar structural features.
Uniqueness
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane is unique due to the presence of the iodomethane component, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
37652-55-4 |
|---|---|
Molecular Formula |
C20H27IN2 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-[(2-benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium;iodide |
InChI |
InChI=1S/C20H27N2.HI/c1-22(2)14-12-21(13-15-22)17-20-11-7-6-10-19(20)16-18-8-4-3-5-9-18;/h3-11H,12-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RDJVJAOBILOUQH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN(CC1)CC2=CC=CC=C2CC3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)



![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)







